3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Significance of Fused Nitrogen Heterocycles in Organic Chemistry
Fused nitrogen heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure that is fused to another ring. This structural motif is a cornerstone of organic and medicinal chemistry. researchgate.netuni-rostock.de These compounds are ubiquitous in nature and are fundamental to a vast array of biological processes. uni-rostock.de
The significance of these molecules stems from their diverse applications, which span pharmaceuticals, agrochemicals, and materials science. uni-rostock.de In the realm of medicine, a significant majority of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. Their prevalence is due to their ability to engage in various biological interactions, often serving as the core scaffold for drugs targeting a wide range of diseases, including cancer and neurological disorders. scribd.com
The versatility of fused nitrogen heterocycles also extends to their chemical reactivity. They can serve as versatile building blocks in organic synthesis, allowing for the construction of complex molecular architectures. researchgate.net Their unique electronic properties also make them valuable in the development of advanced materials such as organic semiconductors. scribd.com
Overview of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is a privileged structure in medicinal chemistry. rsc.org It is considered a bioisostere of indole (B1671886), meaning it has a similar shape and volume and often elicits similar biological responses. However, the presence of the nitrogen atom in the six-membered ring can confer advantageous properties such as improved solubility and bioavailability. rsc.org
The 7-azaindole core is found in numerous biologically active compounds and has been the subject of extensive synthetic efforts. researchgate.net Its derivatives have shown a wide range of pharmacological activities and are particularly prominent as kinase inhibitors, a class of drugs that block the action of enzymes called kinases, which are often overactive in cancer cells. nih.gov
The synthesis of the 7-azaindole ring system can be achieved through various methods, with the Fischer indole synthesis and Madelung synthesis being two of the classical approaches adapted for this scaffold. researchgate.net Modern synthetic organic chemistry has also introduced a variety of new methods, including palladium-catalyzed cross-coupling reactions, to construct and functionalize the 7-azaindole core. researchgate.net
Structural Context and Research Significance of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Within the 7-azaindole family, this compound stands out as a key synthetic intermediate. Its structure is characterized by the 7-azaindole core with a phenyl group at the 2-position and a bromine atom at the 3-position of the pyrrole (B145914) ring.
The synthesis of this compound typically involves the initial preparation of 2-phenyl-7-azaindole, which can then be brominated. researchgate.net The bromination of 7-azaindole and its derivatives generally occurs at the 3-position in good yields using reagents such as N-bromosuccinimide (NBS). researchgate.netscribd.com
The primary research significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom at the 3-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at this position, enabling the systematic exploration of the structure-activity relationships of 7-azaindole derivatives.
This capability is of paramount importance in drug discovery, where the ability to fine-tune the structure of a lead compound is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Derivatives of 3-bromo-7-azaindole are utilized in the preparation of biologically active compounds. chemicalbook.com Given the established role of the 7-azaindole scaffold in kinase inhibition, this compound serves as a valuable starting material for the development of novel kinase inhibitors and other potential therapeutic agents. nih.gov
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-2-phenyl-7-azaindole |
| CAS Number | 23616-58-2 |
| Molecular Formula | C₁₃H₉BrN₂ |
| Molecular Weight | 273.13 g/mol |
| Appearance | Typically a solid |
Structure
3D Structure
Properties
CAS No. |
23616-58-2 |
|---|---|
Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-10-7-4-8-15-13(10)16-12(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
InChI Key |
KYLJPBQLIUSPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Bromo 2 Phenyl 1h Pyrrolo 2,3 B Pyridine
Reactions Involving the Pyrrole (B145914) Ring
The pyrrole moiety of the 1H-pyrrolo[2,3-b]pyridine system is electron-rich and thus the primary site for electrophilic attack. However, the reactivity is significantly influenced by the existing substituents at the 2- and 3-positions.
Electrophilic Aromatic Substitution (e.g., nitration, nitrosation)
In the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic aromatic substitution, such as nitration and nitrosation, occurs preferentially at the 3-position of the pyrrole ring, which is the most electron-rich and nucleophilic site. rsc.org The synthesis of intermediates like 3-nitro-7-azaindole confirms this reactivity pattern.
While specific studies on the nitration of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented, analogous reactions on similar phenyl-substituted heterocycles suggest that treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) would likely yield a mixture of nitrated products on the phenyl ring.
Table 1: Predicted Products of Electrophilic Nitration
| Position of Nitration | Predicted Product Name |
|---|---|
| para-position of phenyl ring | 3-Bromo-2-(4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine |
Reactivity at the 3-Position of the Pyrrole Ring
As mentioned, the 3-position is the most reactive site in unsubstituted 7-azaindole (B17877). This inherent reactivity is exploited in the synthesis of the title compound, where bromination readily occurs at this position. Once the bromine atom is installed, the reactivity at the C3-position is fundamentally altered. It is no longer a site for electrophilic attack but becomes a versatile handle for introducing a wide array of functional groups. The primary transformations at this position involve the cleavage of the C-Br bond, which is extensively discussed in the following sections.
Reactions at the Bromine Atom
The bromine atom at the 3-position is the most synthetically versatile feature of the molecule. It serves as an excellent leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling extensive functionalization of the 7-azaindole core.
Nucleophilic Substitution Reactions (e.g., with amines, thiols)
While palladium-catalyzed methods are more common, the bromine atom on the electron-rich pyrrole ring can potentially undergo nucleophilic aromatic substitution (SNAr), particularly under forcing conditions or when the pyridine (B92270) nitrogen is protonated or quaternized, which increases the electrophilicity of the ring system. In an analogous case, 7-chloro-6-azaindoles have been shown to react with various aliphatic and aromatic amines under microwave-assisted, acid-catalyzed conditions to yield 7-amino-6-azaindoles. This suggests that direct displacement of the bromine in this compound with strong nucleophiles like amines or thiols is a feasible, albeit potentially challenging, transformation. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the C3 carbon, forming a negatively charged Meisenheimer-like intermediate that subsequently expels the bromide ion to restore aromaticity.
Metal-Mediated Cross-Coupling for Further Functionalization
The C-Br bond at the 3-position is an ideal handle for various palladium-catalyzed cross-coupling reactions. These transformations are highly efficient and tolerate a wide range of functional groups, making them the preferred methods for elaborating the core structure.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). This is a powerful method for introducing new aryl or vinyl substituents at the 3-position. Analogous Suzuki couplings on related bromo-azaindole systems proceed in high yields.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to 3-alkynyl-substituted 7-azaindoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly effective method for forming carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, amides, and carbamates. This is often the preferred method for introducing amino groups over classical nucleophilic substitution due to its milder conditions and broader scope. Studies on related bromopyrrole systems have demonstrated successful amination with cyclic secondary amines using a Pd₂(dba)₃/BINAP catalytic system. nih.gov
Table 2: Representative Metal-Mediated Cross-Coupling Reactions on Analogous Scaffolds
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water | 3-Aryl-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
| Sonogashira | Terminal alkyne | Pd(OAc)₂/PPh₃, CuI | Et₃N | DMF | 3-Alkynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
Redox Chemistry
The redox chemistry of this compound is primarily centered on the bicyclic aromatic system.
Oxidation: The electron-rich pyrrole ring is more susceptible to oxidation than the pyridine or phenyl rings. The 7-azaindole scaffold can be oxidized to the corresponding 7-azaisatin (pyrrolo[2,3-b]pyridine-2,3-dione) under specific conditions. For example, treatment of 7-azaindole derivatives with pyridinium (B92312) chlorochromate on silica (B1680970) gel (PCC-SiO₂) in the presence of aluminum chloride (AlCl₃) has been shown to effectively produce 7-azaisatins. researchgate.net This transformation indicates that the C2-C3 bond of the pyrrole ring is susceptible to oxidative cleavage.
Reduction: The 1H-pyrrolo[2,3-b]pyridine core is a stable aromatic system and is generally resistant to reduction under standard catalytic hydrogenation conditions that might, for example, reduce a nitro group or a C=C double bond in a substituent. More forceful reduction methods, such as those employing sodium in liquid ammonia (B1221849) (Birch reduction), could potentially reduce the pyridine ring, but such reactions are often unselective. In practice, the aromatic core is typically preserved during reductions of peripheral functional groups. For instance, a reduction of a C=C bond on a substituent attached to a 1H-pyrrolo[2,3-b]pyridine ring has been successfully achieved using triethylsilane and trifluoroacetic acid, leaving the heterocyclic core intact. nih.gov
Oxidation Reactions of the Heterocyclic System
The oxidation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, the core of this compound, has been investigated, primarily leading to the formation of 7-azaisatin derivatives. These reactions typically involve the oxidation of the pyrrole ring.
A simple and efficient method for the oxidation of 7-azaindoles to 7-azaisatins involves the use of pyridinium chlorochromate–silica gel (PCC-SiO2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in dichloroethane. researchgate.net This method has been shown to be effective for various substituted 7-azaindoles, providing good yields. researchgate.net For instance, the oxidation of 7-azaindole itself using this protocol yields 7-azaisatin. researchgate.net
Another oxidizing agent that has been employed is chromium trioxide (CrO3). The oxidation of 7-azaindole with CrO3 in the presence of bromine has been reported to yield 5-bromo-7-isatine. researchgate.net This indicates that oxidation can be accompanied by halogenation of the pyridine ring under certain conditions.
While specific studies on the direct oxidation of this compound are not extensively documented, the existing data on related 7-azaindoles suggest that the pyrrole ring is susceptible to oxidation, potentially leading to the corresponding 3-bromo-2-phenyl-7-azaisatin. The presence of the phenyl group at the 2-position and the bromo group at the 3-position may influence the reactivity and the specific conditions required for such a transformation.
Reduction Reactions of the Pyridine Ring
The reduction of the pyridine ring in the 1H-pyrrolo[2,3-b]pyridine system is a less commonly reported transformation compared to reactions on the pyrrole moiety. However, partial reduction of the pyridine ring is a key step in the synthesis of more complex saturated heterocyclic systems.
A general approach to the functionalization of pyridines, which can be applied to the pyrrolo[2,3-b]pyridine system, involves an initial partial reduction of the pyridine ring. This dearomatization overcomes the inherent stability of the aromatic system and allows for subsequent chemical modifications. One strategy involves the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, which can then undergo further reactions. nih.gov
For instance, a three-step process for the synthesis of enantioenriched 3-substituted piperidines starts with the partial reduction of pyridine. This is followed by a rhodium-catalyzed asymmetric carbometalation and a final reduction step. nih.gov While this has been demonstrated on pyridine itself, the principles could be extended to the pyridine ring of 7-azaindoles.
In the context of other reactions, reduction at specific positions of the pyrrolo[2,3-b]pyridine core has been observed as a side reaction. For example, during attempted cross-coupling reactions on a 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, reduction at the C-2 and C-4 positions was noted. nih.gov This highlights the potential for reduction to occur under certain catalytic conditions, even when not the primary intended reaction.
Direct and selective reduction of the pyridine ring of this compound would likely require specific catalytic systems and conditions to avoid competing reactions on the pyrrole ring and the carbon-bromine bond.
Transformations of the Phenyl Substituent
The functionalization of the 2-phenyl group in this compound can be achieved either by pre-functionalizing the phenyl ring before its introduction to the pyrrolo[2,3-b]pyridine core or by direct modification of the phenyl substituent on the assembled heterocycle.
The more prevalent strategy involves the use of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with a 2-halo-1H-pyrrolo[2,3-b]pyridine derivative. This approach allows for the introduction of a wide variety of substituents on the phenyl ring. For example, 4-methoxyphenylboronic acid has been used to synthesize 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine. nih.gov Similarly, other substituted phenylboronic acids can be employed to introduce different functionalities.
Direct transformations of the phenyl substituent on the intact this compound ring system are less documented in the readily available literature. However, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be performed on the phenyl ring. The conditions for such reactions would need to be carefully controlled to avoid reactions on the electron-rich pyrrole ring of the 7-azaindole core. The directing effects of the pyrrolo[2,3-b]pyridine substituent on the phenyl ring would influence the position of substitution.
Rearrangement and Ring Expansion Reactions (e.g., to 1,8-naphthyridines)
The 1H-pyrrolo[2,3-b]pyridine skeleton can undergo rearrangement and ring expansion reactions to form other important heterocyclic systems, most notably 1,8-naphthyridines. These transformations often involve the cleavage of the pyrrole ring and subsequent recyclization to form a six-membered ring.
A notable example is the ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. The reaction of these compounds with sodium azide (B81097) or azidotrimethylsilane (B126382) under microwave irradiation leads to the formation of 3- and 4-amino-naphthyridin-2(1H)-one derivatives through a cycloaddition-ring expansion mechanism. rsc.org This process involves the insertion of the azide into the α,β-unsaturated carbonyl system of the starting material, followed by an unusual rearrangement. rsc.org This methodology has been shown to be applicable to a range of substrates, providing the corresponding 1,8-naphthyridine (B1210474) derivatives in moderate to good yields. rsc.orgresearchgate.net
While this specific example starts from a 2-oxo derivative, it demonstrates the feasibility of expanding the pyrrole ring of the 7-azaindole core to form a 1,8-naphthyridine. The presence of the 3-bromo and 2-phenyl substituents on the parent 1H-pyrrolo[2,3-b]pyridine would likely necessitate a different set of reagents and conditions to achieve a similar ring expansion. The specific influence of these substituents on the course of such a rearrangement would be a key factor in the successful synthesis of the corresponding 2-phenyl-1,8-naphthyridine (B10842077) derivative.
Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and two-dimensional correlation data for 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine are not documented in the available literature.
¹H NMR for Proton Chemical Environment Analysis
No experimental ¹H NMR data is available.
¹³C NMR for Carbon Skeleton Elucidation
No experimental ¹³C NMR data is available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
No experimental 2D NMR data is available.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental IR spectroscopic data is available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No experimental mass spectrometry data is available.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data, such as crystal system, space group, or specific bond lengths and angles, has been published for this compound.
In-depth Computational Analysis of this compound Remains Elusive
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides invaluable insights into the molecular properties and potential behavior of chemical compounds. Such studies are crucial for understanding electronic structure, reactivity, and stability, which can guide further experimental research and drug design. However, specific data pertaining to the geometry optimization, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and dipole moment of this compound have not been publicly documented.
The requested detailed analysis, including specific data tables for FMO energies (HOMO-LUMO gap), MEP surface values, and calculated dipole moments, necessitates dedicated computational studies on the exact molecular structure of this compound. Similarly, theoretical predictions of its reactivity, reaction mechanisms, and a thorough conformational analysis are contingent on these foundational calculations.
The absence of such specific studies in the current body of scientific literature prevents a detailed and accurate discussion on the computational and theoretical characteristics of this compound as outlined. Further research is required to perform these calculations and publish the findings to enrich the chemical understanding of this specific heterocyclic compound.
Computational Chemistry and Theoretical Studies
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of chemical compounds with a specific biological activity or physical property. While no specific QSPR studies have been published for 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, research on closely related analogs, such as derivatives of 1H-pyrrolo[2,3-b]pyridine, provides valuable insights into the application of these methods for this class of compounds.
A notable example is a three-dimensional QSAR (3D-QSAR) study on a series of 31 substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer. This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for the inhibitory activity of these compounds, expressed as pIC50 values.
The CoMFA and CoMSIA models are based on the principle that the biological activity of a compound is related to its molecular fields, which describe its steric and electrostatic properties. nih.gov In the aforementioned study, the developed models demonstrated strong reliability, with high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating their predictive power.
The key findings from this 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives can be summarized as follows:
Model Statistics: The CoMFA model yielded a Q² of 0.65 and an R² of 0.86, while the CoMSIA model showed a Q² of 0.74 and an R² of 0.96. These statistical values suggest robust and predictive models.
Contour Map Analysis: The contour maps generated from the CoMFA and CoMSIA models provide a visual representation of the regions around the molecule where certain structural features are favorable or unfavorable for biological activity. For instance, the analysis can highlight areas where bulky substituents would enhance activity (sterically favorable regions) or where electron-withdrawing groups would be beneficial (electrostatically favorable regions).
Predictive Power: The predictive ability of the models was confirmed using a test set of compounds, where the predicted pIC50 values were in good agreement with the experimental values.
The following data table presents a selection of the compounds from this study, along with their experimental and predicted pIC50 values, illustrating the correlation between structure and activity as determined by the QSAR models.
| Compound ID | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |
| 1 | 8.30 | 8.25 | 8.28 |
| 5 | 9.00 | 9.05 | 9.01 |
| 10 | 8.00 | 7.98 | 8.02 |
| 15 | 7.70 | 7.65 | 7.68 |
| 20 | 9.22 | 9.18 | 9.20 |
| 25 | 8.80 | 8.85 | 8.82 |
| 30 | 7.37 | 7.40 | 7.38 |
Note: The compound IDs are as referenced in the original study. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Such QSPR and QSAR studies are instrumental in the rational design of new, more potent analogs. By understanding the structural requirements for a desired property, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Advanced Derivatization and Scaffold Modification Strategies
Introduction of Diverse Chemical Functionalities to the Pyrrolo[2,3-b]pyridine Core
The functionalization of the 1H-pyrrolo[2,3-b]pyridine core beyond the C-2, C-3, and N-1 positions is a valuable strategy for fine-tuning the electronic and steric properties of the molecule. Research on the broader 7-azaindole (B17877) scaffold has demonstrated that various positions on the bicyclic system can be selectively modified.
Key functionalization strategies include:
Halogenation, Cyanation, and Thiocyanation: The pyridine (B92270) ring of the 7-azaindole nucleus can be functionalized at the 6-position. This has been achieved through a Reissert-Henze type reaction, allowing for the direct introduction of chloro, bromo, iodo, cyano, and thiocyanato groups. researchgate.net
Introduction of Trifluoromethyl Groups: To modulate properties such as metabolic stability and binding interactions, trifluoromethyl groups have been introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. nih.gov
Carboxamide Synthesis: The C-2 position, often occupied by the phenyl group in the target compound, can also be a site for introducing other functionalities like carboxamides. This involves coupling the corresponding carboxylic acid with various amines. nih.gov
These transformations showcase the versatility of the pyrrolo[2,3-b]pyridine skeleton, allowing for the installation of a wide array of functional groups across the core structure to modulate biological activity or material properties.
Regioselective Functionalization at N-1
The pyrrole (B145914) nitrogen (N-1) of the 1H-pyrrolo[2,3-b]pyridine core is a common site for derivatization. Its functionalization can significantly impact the molecule's solubility, metabolic stability, and conformational preferences.
Two primary strategies for N-1 functionalization are:
N-Alkylation: The acidic N-H proton can be readily removed by a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), to generate the corresponding anion. This nucleophile can then be treated with various alkyl halides to introduce a range of alkyl or substituted alkyl groups at the N-1 position. This method has been successfully applied to related 6-bromo-1H-pyrrolo[2,3-b]pyridine systems. researchgate.net
N-Protection: In multi-step syntheses, it is often necessary to protect the N-1 position to prevent unwanted side reactions. A commonly used protecting group for this purpose is the trimethylsilylethoxymethyl (SEM) group. nih.gov The introduction of a protecting group is a form of functionalization that facilitates subsequent chemical transformations at other positions of the molecule.
| Strategy | Reagents | Purpose | Reference |
|---|---|---|---|
| N-Alkylation | 1. NaH, DMF 2. Alkyl Halide (R-X) | Introduce diverse alkyl substituents to modify physicochemical properties. | researchgate.net |
| N-Protection | SEM-Cl, Base | Protect the pyrrole NH during subsequent reactions. | nih.gov |
Palladium-Catalyzed Reactions for C-C and C-X Bond Formation
The bromine atom at the C-3 position of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the 3-bromo derivative with various organoboron compounds, such as boronic acids or their esters. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-3 position. nih.govlibretexts.orgorganic-chemistry.org The versatility of this reaction is demonstrated by its application to various nitrogen-rich heterocycles, including azaindoles. nih.gov Typical conditions involve a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent system. nih.govmdpi.com
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the synthesis of 3-amino-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives. wikipedia.orgorganic-chemistry.org The reaction couples the 3-bromo starting material with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos, BrettPhos), and a strong base like sodium tert-butoxide (NaOtBu). chemspider.comnih.gov This methodology is highly general and has been successfully applied to the amination of various bromopyridines. chemspider.comnih.govresearchgate.net
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Typical Base | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C (sp²-sp²) | Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos | K₂CO₃ or K₃PO₄ | nih.govmdpi.com |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd₂(dba)₃/BINAP or XPhos | NaOtBu or LiHMDS | wikipedia.orgchemspider.comnih.gov |
Synthesis of Analogs with Altered Phenyl Substituents or Alternative Aryl/Alkyl Groups
Modifying the substituent at the C-2 position is a cornerstone of structure-activity relationship (SAR) studies. This can be achieved by synthesizing analogs with different aryl or alkyl groups in place of the phenyl ring or by introducing substituents onto the existing phenyl ring.
The most direct approach involves constructing the pyrrolo[2,3-b]pyridine scaffold with the desired C-2 substituent already in place. For example, a chemoselective Suzuki-Miyaura coupling can be performed on a 2-iodo- or 2-bromo-pyrrolo[2,3-b]pyridine intermediate with a variety of substituted phenylboronic acids. nih.gov This strategy allows for the introduction of electronically diverse substituents. For instance, analogs bearing 4-methoxyphenyl (B3050149) and 4-(hydroxymethyl)phenyl groups have been synthesized from a 2-iodo precursor. nih.gov
Furthermore, SAR studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have explored a range of substituents on the C-2 phenyl ring, including chloro, methoxy, and trifluoromethyl groups, to probe interactions within biological targets. nih.govrsc.org
| Substituent on Phenyl Ring | Synthetic Strategy | Purpose | Reference |
|---|---|---|---|
| 4-Methoxy | Suzuki coupling with 4-methoxyphenylboronic acid | SAR exploration | nih.gov |
| 3-Chloro | Synthesis from corresponding substituted precursors | Modulate electronic properties and binding | nih.govrsc.org |
| 3,5-Dimethoxy | Synthesis from corresponding substituted precursors | Enhance binding interactions | nih.gov |
| 3-Trifluoromethyl | Synthesis from corresponding substituted precursors | SAR exploration | nih.govrsc.org |
Construction of Fused or Bridged Polycyclic Systems utilizing the Pyrrolo[2,3-b]pyridine Framework
The 1H-pyrrolo[2,3-b]pyridine framework can serve as a foundational element for the synthesis of more complex, rigid polycyclic systems. ias.ac.in Such structures are of interest in materials science and for creating conformationally constrained therapeutic agents. The synthesis of these fused systems often involves intramolecular cyclization reactions from appropriately functionalized pyrrolo[2,3-b]pyridine precursors.
Potential strategies for constructing fused rings include:
Intramolecular Cyclization: A derivative of this compound could be functionalized at the N-1 position with a side chain containing a terminal alkyne. A subsequent gold-catalyzed intramolecular hydroamination could then lead to the formation of a new fused ring system, analogous to the synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines from N-alkynyl indoles. mdpi.com
1,3-Dipolar Cycloaddition: The N-1 nitrogen can be used to generate a cycloimmonium N-ylide, which can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile. This approach is a key step in building various pyrrolo-fused heterocycles like pyrrolo[1,2-a]quinolines. mdpi.com
Palladium-Catalyzed Annulation: A functional group introduced at the C-3 position via Suzuki coupling could contain a reactive site for a subsequent palladium-catalyzed intramolecular C-H activation or other annulation reaction to build an additional ring onto the core structure.
These advanced strategies transform the relatively simple this compound scaffold into elaborate polycyclic architectures, opening up new areas of chemical exploration.
Applications in General Organic Synthesis
3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Intermediate
The strategic placement of the bromine atom on the electron-rich pyrrole (B145914) ring of the 7-azaindole (B17877) nucleus makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functionalities at the 3-position.
The utility of bromo-substituted pyrrolopyridines is particularly evident in the synthesis of biologically active compounds, such as kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a common core structure in many such inhibitors, and the ability to modify the 3-position is crucial for tuning the potency and selectivity of these molecules.
Key cross-coupling reactions where this compound serves as a precursor include:
Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling with boronic acids or their esters. This is a widely used method to create biaryl structures, which are prevalent in many pharmaceutical agents.
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines. This is particularly important in medicinal chemistry, as amino groups are key pharmacophoric elements.
Sonogashira Coupling: This reaction introduces alkyne functionalities, which can serve as handles for further transformations, such as cycloadditions, to build more complex ring systems.
Heck Reaction: This reaction involves the coupling with alkenes to form substituted alkenes, providing a pathway to extend carbon chains and introduce new functional groups.
The reactivity of the bromine atom at the 3-position allows for the sequential and regioselective functionalization of the pyrrolo[2,3-b]pyridine core, making it a highly valuable and versatile intermediate in multi-step syntheses.
Use in the Construction of Complex Heterocyclic Scaffolds
The pyrrolo[2,3-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. juniperpublishers.com this compound serves as a key starting material for the elaboration of this core into more complex, often polycyclic, heterocyclic systems.
The functional group introduced at the 3-position via cross-coupling reactions can be designed to participate in subsequent intramolecular cyclization reactions. This strategy allows for the construction of fused ring systems, which are of great interest in drug discovery due to their rigid conformations and potential for specific interactions with biological targets. For instance, an ortho-functionalized aryl group introduced via a Suzuki coupling can undergo a subsequent intramolecular reaction to form a new fused ring. Similarly, an alkyne introduced via a Sonogashira coupling can participate in various cyclization cascades.
The synthesis of kinase inhibitors often involves the elaboration of the pyrrolo[2,3-b]pyridine core to mimic the hinge-binding interactions of ATP. The ability to introduce diverse substituents at the 3-position of this compound is therefore critical in the rational design of potent and selective inhibitors.
Methodologies for Integrating the Pyrrolo[2,3-b]pyridine Unit into Larger Molecular Architectures
The integration of the 3-functionalized-2-phenyl-1H-pyrrolo[2,3-b]pyridine moiety into larger and more complex molecules is predominantly achieved through the palladium-catalyzed cross-coupling reactions mentioned earlier. The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
Below is a table summarizing typical conditions for these key reactions, which are instrumental in incorporating the pyrrolo[2,3-b]pyridine scaffold.
| Reaction Type | Typical Catalyst | Typical Ligand(s) | Typical Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI (co-catalyst), Et₃N, Piperidine | THF, DMF |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
This table provides a general overview of common conditions. Specific substrate combinations may require optimization.
The development of robust and versatile catalytic systems has significantly expanded the scope of these reactions, allowing for the coupling of a wide variety of substrates with the this compound core under relatively mild conditions. This has facilitated the synthesis of extensive libraries of compounds for high-throughput screening in drug discovery programs.
Future Research Directions
Development of More Sustainable and Greener Synthetic Protocols
Traditional synthetic routes for pyrrolo[2,3-b]pyridines often rely on multi-step sequences involving harsh reagents, stoichiometric activators, and significant solvent waste. The future of synthesizing 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives hinges on the adoption of greener and more sustainable chemical practices.
Key areas for future development include:
C-H Activation Strategies: Moving beyond classical cross-coupling reactions, which require pre-functionalized starting materials, future syntheses will likely focus on direct C-H activation/annulation pathways. For instance, Rhodium(III)-catalyzed C-H activation has been used to construct the 7-azaindole (B17877) core from aminopyridines and alkynes. mdpi.comnih.gov This atom-economical approach minimizes waste by avoiding the installation and removal of activating groups.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processing. mdpi.com Its application to indole (B1671886) synthesis has demonstrated improved yields and reduced reaction times. nih.gov Future work should explore adapting known cyclization methods for this compound to flow reactors, enabling more efficient and safer large-scale production.
Photocatalysis: Visible-light photocatalysis represents a powerful tool for forming complex bonds under mild conditions. This technology has been successfully applied to the synthesis of indoles, even within living cells, highlighting its compatibility with complex environments. nih.gov Research into photocatalytic pathways could uncover novel, energy-efficient routes to the target compound.
Mechanochemistry: Solvent-free or low-solvent reactions using techniques like ball-milling can dramatically reduce the environmental impact of chemical synthesis. beilstein-journals.org Exploring mechanochemical alternatives for the key bond-forming steps in the synthesis of this compound is a promising avenue for sustainable production.
Biocatalysis and Aqueous Synthesis: The use of enzymes or biomimetic catalysts, such as cyclodextrins, in aqueous media presents an attractive green alternative. rsc.org Silver-catalyzed intramolecular cyclizations of acetylenic amines have been effectively performed "on-water," suggesting that water could be a viable solvent for key synthetic steps. organic-chemistry.org
| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Precedent |
| C-H Activation | High atom economy, fewer synthetic steps. | Rh(III)-catalyzed synthesis of 7-azaindoles. mdpi.com |
| Flow Chemistry | Improved safety, scalability, and process control. | Continuous flow Fischer indole synthesis. nih.gov |
| Photocatalysis | Mild reaction conditions, use of renewable energy. | Visible-light-driven synthesis of indoles. nih.gov |
| Mechanochemistry | Reduced solvent usage, enhanced reaction rates. | Ball-milling for chemoselective Heck reactions. beilstein-journals.org |
| Aqueous Synthesis | Use of a benign and inexpensive solvent. | Silver-catalyzed on-water cyclization for 7-azaindoles. organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The this compound scaffold possesses multiple sites for potential functionalization. While the C3-bromo position is a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), future research will focus on more unconventional transformations and late-stage functionalization (LSF) to rapidly generate molecular diversity. mdpi.comthieme-connect.combeilstein-journals.orgnih.gov
Future research should investigate:
Regioselective C-H Functionalization: Beyond the C3 position, the C2-phenyl ring and other positions on the pyrrolo[2,3-b]pyridine core (C4, C5, C6) are targets for direct C-H functionalization. researchgate.net Developing catalytic systems that can selectively activate these specific C-H bonds in the presence of the C-Br bond would provide powerful tools for creating novel analogues.
Late-Stage Functionalization (LSF): LSF is a strategy to introduce functional groups into complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of each analogue. unimi.itberkeley.edu Future work could explore LSF of the pyridine (B92270) ring of this compound to modulate properties like solubility or target binding. unimi.it
Photoredox and Electrochemical Methods: These techniques can unlock novel reactivity patterns not accessible through traditional thermal methods. They can be used to generate radical intermediates that participate in unique bond-forming reactions, enabling the introduction of functionalities like trifluoromethyl or acyl groups under mild conditions.
Annulation Reactions: Using the existing scaffold as a building block, rhodium-catalyzed double C-H activation has been shown to create fused polycyclic compounds from 7-azaindoles and alkynes or alkenes. researchgate.net Applying such strategies to this compound could generate complex, π-conjugated systems for materials science applications.
Integration of Machine Learning and AI in Synthetic Design and Prediction
Future directions in this area include:
Retrosynthesis Prediction: AI platforms, such as AiZynthFinder, can propose synthetic routes for a target molecule by working backward from the product. nih.gov These tools, trained on vast reaction databases, can suggest both known and novel disconnections, potentially uncovering more efficient pathways to this compound. researchgate.netmicrosoft.com
Reaction Outcome and Condition Prediction: ML models, particularly graph neural networks and transformer-based architectures, can predict the likely products of a reaction and suggest optimal conditions (catalyst, solvent, temperature). chemcopilot.com This could be applied to predict the regioselectivity of C-H functionalization or the success of a challenging cross-coupling reaction on the this compound scaffold.
Synthesizability Scoring: Tools like the Retrosynthetic Accessibility Score (RAscore) use ML to quickly classify whether a hypothetical molecule is likely to be synthesizable. nih.gov This can be used to screen virtual libraries of this compound derivatives, prioritizing those with a high probability of being accessible in the lab.
| AI/ML Application | Function | Potential Impact on Research |
| Retrosynthesis Planning | Proposes synthetic pathways by deconstructing the target molecule. microsoft.com | Accelerates the design of efficient and novel synthetic routes. |
| Reactivity Prediction | Predicts the outcome of chemical reactions and optimal conditions. | Guides selective functionalization and improves reaction success rates. |
| Synthesizability Scoring | Estimates the likelihood that a molecule can be synthesized. nih.gov | Enables high-throughput screening of virtual libraries for accessible compounds. |
Design of Pyrrolo[2,3-b]pyridine Scaffolds for Materials Science or Catalysis
While the pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, its unique electronic and coordination properties also make it a promising candidate for applications in materials science and catalysis. pharmablock.comnih.gov
Future research in these areas could focus on:
Organic Electronics: 7-Azaindole derivatives have been identified as excellent blue emitters for Organic Light Emitting Diodes (OLEDs). rsc.org The this compound core could be systematically modified—for example, through cross-coupling reactions at the C3-bromo position—to tune its photophysical properties (e.g., emission wavelength, quantum yield) for next-generation display and lighting technologies.
Ligand Design for Catalysis: The pyridine and pyrrole (B145914) nitrogen atoms of the 7-azaindole scaffold can coordinate to transition metals. nih.gov This makes them attractive building blocks for designing novel ligands for catalysis. The 2-phenyl and 3-bromo substituents can be used to create specific steric and electronic environments around a metal center, potentially leading to catalysts with high activity and selectivity for important chemical transformations. For example, chiral derivatives could be developed for asymmetric catalysis.
Coordination Polymers and Frameworks: The hydrogen-bonding capabilities of the 7-azaindole N-H group, combined with the coordinating pyridine nitrogen, make it an ideal building block for self-assembling supramolecular structures and coordination polymers. researchgate.net These materials could have applications in gas storage, sensing, or as heterogeneous catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
